molecular formula C20H12N6O4 B13891268 1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene

1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene

Cat. No.: B13891268
M. Wt: 400.3 g/mol
InChI Key: RYAQGPPVZZXSOJ-UHFFFAOYSA-N
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Description

1,3-Bis(5-nitro-2-benzimidazolyl)benzene is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are essential components of DNA and RNA. The compound is characterized by the presence of two benzimidazole rings substituted with nitro groups at the 5-position, connected through a benzene ring at the 1 and 3 positions. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1,3-Bis(5-nitro-2-benzimidazolyl)benzene typically involves the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative, followed by nitration. One common method involves the reaction of o-phenylenediamine with terephthalic acid in the presence of a dehydrating agent such as polyphosphoric acid to form the benzimidazole rings. The resulting compound is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro groups at the 5-position of the benzimidazole rings .

Chemical Reactions Analysis

1,3-Bis(5-nitro-2-benzimidazolyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Bis(5-nitro-2-benzimidazolyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes with metals.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Its structural similarity to nucleotides allows it to interact with biological macromolecules, potentially leading to the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of optical sensors and materials for bioimaging and photovoltaics

Mechanism of Action

The mechanism of action of 1,3-Bis(5-nitro-2-benzimidazolyl)benzene involves its interaction with DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA, causing strand breaks and inhibiting replication. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1,3-Bis(5-nitro-2-benzimidazolyl)benzene can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C20H12N6O4

Molecular Weight

400.3 g/mol

IUPAC Name

6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C20H12N6O4/c27-25(28)13-4-6-15-17(9-13)23-19(21-15)11-2-1-3-12(8-11)20-22-16-7-5-14(26(29)30)10-18(16)24-20/h1-10H,(H,21,23)(H,22,24)

InChI Key

RYAQGPPVZZXSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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